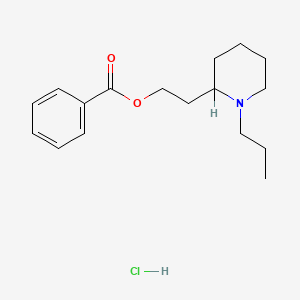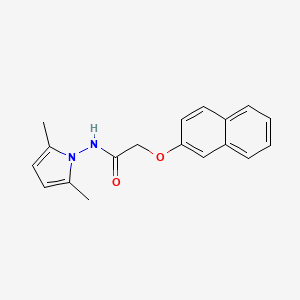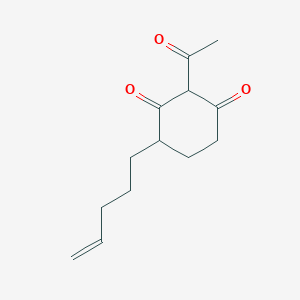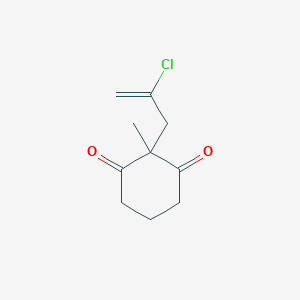![molecular formula C9H12O4 B14454140 2,2'-[(1R,3S)-Cyclopent-4-ene-1,3-diyl]diacetic acid CAS No. 76374-10-2](/img/structure/B14454140.png)
2,2'-[(1R,3S)-Cyclopent-4-ene-1,3-diyl]diacetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-[(1R,3S)-Cyclopent-4-ene-1,3-diyl]diacetic acid is a chemical compound known for its unique structural properties It is characterized by a cyclopentene ring with two acetic acid groups attached at the 1 and 3 positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[(1R,3S)-Cyclopent-4-ene-1,3-diyl]diacetic acid typically involves the cyclization of suitable precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the desired product.
化学反応の分析
Types of Reactions
2,2’-[(1R,3S)-Cyclopent-4-ene-1,3-diyl]diacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the cyclopentene ring to a cyclopentane ring.
Substitution: The acetic acid groups can participate in substitution reactions to form esters or amides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts like palladium on carbon for hydrogenation reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective reactivity.
Major Products Formed
The major products formed from these reactions include cyclopentanone, cyclopentane derivatives, and various substituted esters or amides, depending on the specific reaction conditions and reagents used.
科学的研究の応用
2,2’-[(1R,3S)-Cyclopent-4-ene-1,3-diyl]diacetic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug intermediate.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which 2,2’-[(1R,3S)-Cyclopent-4-ene-1,3-diyl]diacetic acid exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. Pathways involved may include metabolic processes where the compound acts as a substrate or inhibitor.
類似化合物との比較
Similar Compounds
- 2,2’-[(1R,2S)-1,2-Dimethylcyclohex-4-ene-1,2-diyl]diacetic acid
- 2,2’-[(1R,3S)-2,2-Dimethyl-1,3-cyclohexanediyl]diacetic acid
Uniqueness
2,2’-[(1R,3S)-Cyclopent-4-ene-1,3-diyl]diacetic acid is unique due to its specific cyclopentene ring structure and the positioning of the acetic acid groups. This configuration imparts distinct chemical and physical properties, making it valuable for targeted applications in research and industry.
特性
CAS番号 |
76374-10-2 |
|---|---|
分子式 |
C9H12O4 |
分子量 |
184.19 g/mol |
IUPAC名 |
2-[(1S,4R)-4-(carboxymethyl)cyclopent-2-en-1-yl]acetic acid |
InChI |
InChI=1S/C9H12O4/c10-8(11)4-6-1-2-7(3-6)5-9(12)13/h1-2,6-7H,3-5H2,(H,10,11)(H,12,13)/t6-,7+ |
InChIキー |
IUKIBBYUNMQGCJ-KNVOCYPGSA-N |
異性体SMILES |
C1[C@H](C=C[C@H]1CC(=O)O)CC(=O)O |
正規SMILES |
C1C(C=CC1CC(=O)O)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


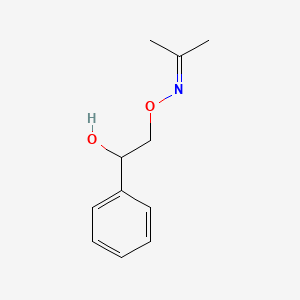
![1,3-Bis[methyl(phenyl)amino]propan-2-ol](/img/structure/B14454075.png)
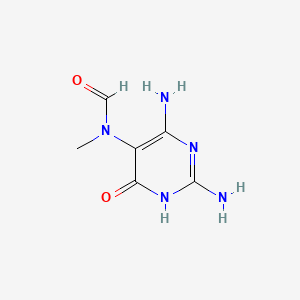
![N-{3-[(3-Butoxy-2-hydroxypropyl)amino]-4-methoxyphenyl}acetamide](/img/structure/B14454098.png)
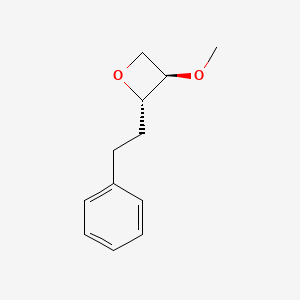
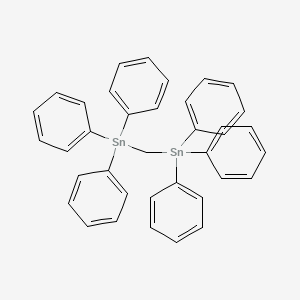
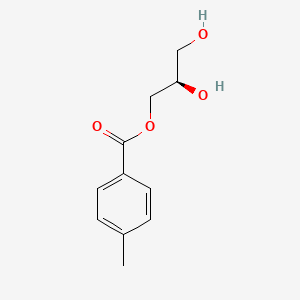

![Methyl 3-[(1S,2R)-2-methoxycyclohexyl]propanoate](/img/structure/B14454120.png)

